molecular formula C9H14F2O2 B1424331 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1389315-01-8

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1424331
CAS No.: 1389315-01-8
M. Wt: 192.2 g/mol
InChI Key: YBAXHQHIEFEKIF-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14F2O2 It is characterized by the presence of a cyclohexane ring substituted with an ethyl group and two fluorine atoms at the 4-position, along with a carboxylic acid functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid can be synthesized through the reaction of ethyl iodide with 4,4-difluorocyclohexanecarboxylic acid . The reaction typically involves the use of a suitable base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

    4,4-Difluorocyclohexanecarboxylic acid: Lacks the ethyl group at the 1-position.

    1-Methyl-4,4-difluorocyclohexane-1-carboxylic acid: Contains a methyl group instead of an ethyl group.

    1-Ethyl-4-fluorocyclohexane-1-carboxylic acid: Contains only one fluorine atom at the 4-position.

Uniqueness: 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the presence of both an ethyl group and two fluorine atoms on the cyclohexane ring

Properties

IUPAC Name

1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXHQHIEFEKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230962
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389315-01-8
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389315-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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